molecular formula C29H34N2O8 B1450305 Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH CAS No. 955048-92-7

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

Cat. No. B1450305
M. Wt: 538.6 g/mol
InChI Key: AUPKCQXNRAZESL-GOTSBHOMSA-N
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Description

“Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH” is a dipeptide . It is a pseudoproline dipeptide and is considered an effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Asp-Ser dipeptide motif . The serine residue in this dipeptide has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .


Synthesis Analysis

The synthesis of “Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH” involves solid-phase peptide synthesis (SPPS) . The reason pseudoproline residue is introduced as a dipeptide is because it avoids the need to acylate the hindered oxazolidine nitrogen .


Molecular Structure Analysis

The molecular weight of “Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH” is 537.61 . Its IUPAC name is (S)-3-(N2-((((9H-fluoren-9-yl)methoxy)carbonyl)-N4-(tert-butyl)-L-asparaginyl)-2,2-dimethyloxazolidine-4-carboxylic acid .


Physical And Chemical Properties Analysis

“Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH” is a white to off-white powder . It should be stored at temperatures equal to or less than -4°C .

Scientific Research Applications

Self-Assembled Nanoarchitectures

Fmoc-Asp(OtBu)-OH, a related compound, has been explored for its ability to self-assemble into intriguing nanostructures. These structures vary in morphology, such as rods and spheres, under different conditions like temperature and concentration. Such self-assembled architectures are promising for applications in material chemistry, bioscience, and biomedical fields, offering a facile route to novel nanoarchitectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Capillary Zone Electrophoresis

The compound Fmoc-Asp(OtBu)-OH has been utilized in capillary zone electrophoresis for the enantioseparation of amino acids. This technique, involving chiral selectors, is significant for analyzing the stereochemistry of amino acids, essential in understanding their role in various biochemical processes (Hong-li, 2005).

Peptide Synthesis

Fmoc-Asp(OtBu)-OH plays a critical role in peptide synthesis, particularly in addressing the aspartimide problem in Fmoc-based solid-phase peptide synthesis (SPPS). New derivatives of Fmoc-Asp, such as Fmoc-Asp β-(2,3,4-trimethyl-pent-3-yl) ester, have been developed to reduce by-product formation, crucial for the synthesis of long peptides or difficult sequences (Mergler & Dick, 2005).

Nonnatural Amino Acids Synthesis

Fmoc-Asp(OtBu)-OH has been used in the synthesis of various chiral nonnatural amino acids. These include 1,2,4-oxadiazole-containing amino acids, showcasing its versatility in creating novel amino acid types for potential use in combinatorial synthesis, expanding the toolbox for peptide and protein engineering (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Improving Peptide Synthesis Purity

Fmoc-Asp(OtBu)-OH derivatives have been developed to minimize aspartimide formation during peptide synthesis, leading to cleaner peptide products. This contributes to the homogeneity and purity of peptides, which is essential for therapeutic and research applications (Boyd & Lin, 2001).

Vitamin B6-Peptide Conjugates

In a unique application, Fmoc-Asp(OtBu)-OH was used in the synthesis of N-(4'-pyridoxyl)peptides, leading to the creation of vitamin B6-peptide conjugates. This demonstrates its utility in developing bioconjugates for potential therapeutic and biochemical applications (Zhu & Stein, 1994).

properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPKCQXNRAZESL-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103819
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

CAS RN

955048-92-7
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955048-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Svozilová, Z Plichta, V Proks, R Studená… - International Journal of …, 2021 - mdpi.com
Superporous poly(2-hydroxyethyl methacrylate-co-2-aminoethyl methacrylate) (P(HEMA-AEMA)) hydrogel scaffolds are designed for in vitro 3D culturing of leukemic B cells. Hydrogel …
Number of citations: 9 www.mdpi.com
I Kotelnikov - 2021 - dspace.cuni.cz
Commercial media and surfaces for cell cultivation do not promote conditions for cell cultivation and proliferation with specific interactions cell-material surface. The aim of this thesis is …
Number of citations: 0 dspace.cuni.cz

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